(4-THIEN-2-YLPHENYL)METHANOL

Description

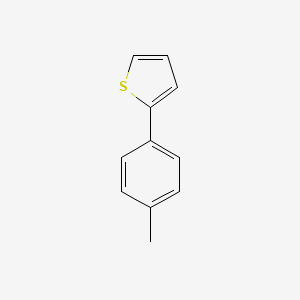

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFPQCUHILRPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16939-04-1 | |

| Record name | 2-(4-Methylphenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(4-Thien-2-ylphenyl)methanol, a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a thiophene ring and a phenolic hydroxyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10OS, with a molecular weight of approximately 210.26 g/mol. The compound features a thiophene ring substituted at the 4-position with a phenyl group, which enhances its lipophilicity and potential for membrane permeability.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 mg/mL.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results demonstrate that this compound possesses notable free radical scavenging abilities, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in inflammatory diseases.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. For example:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain pathways.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and cell proliferation, potentially through interactions with proteins involved in these processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiophene derivatives, including this compound. Results showed that it significantly inhibited bacterial growth compared to control groups, supporting its application in developing new antibiotics.

- Antioxidant Activity Assessment : Another research focused on comparing the antioxidant activities of different phenolic compounds. It was found that this compound exhibited a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (4-Methylthio)thiophen-2-yl(phenyl)methanol | C12H12OS2 | Moderate antibacterial |

| 2-Octylthiophene | C12H16S | Low antioxidant activity |

| (4-Ethoxy)thiophen-2-yl(phenyl)methanol | C12H14O2S | High anti-inflammatory |

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

(4-Thien-2-ylphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its structure, which includes a thienyl group attached to a phenyl group with a hydroxymethyl functional group, allows it to participate in various chemical reactions. The compound can be synthesized through several methodologies, including Grignard reactions and nucleophilic substitutions, depending on the desired product and reaction conditions.

Reactions Involving this compound:

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile in substitution reactions.

- Cross-Coupling Reactions: It can be utilized in cross-coupling reactions to form biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Potential Drug Development:

The compound has shown potential applications in drug development due to its structural characteristics that may confer biological activity. Research indicates that thiophene derivatives have been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Case Studies:

- A study highlighted the synthesis of antipyrine-thiophene hybrids that demonstrated significant antioxidant and antibacterial properties, suggesting that this compound could serve as a scaffold for developing new therapeutic agents .

Materials Science

Electrochromic Materials:

this compound can also be explored in materials science as a potential component for electrochromic materials. These materials change color when an electric current is applied and are used in applications such as smart windows and displays. The compound's thienyl structure contributes to its electronic properties, making it suitable for such applications .

Summary Table of Applications

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter molecular properties. Key examples include:

Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) and methylthio (SCH₃) groups are electron-donating, increasing resonance stabilization of the aromatic system. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which reduce electron density and may hinder electrophilic substitution .

- Lipophilicity : The methylthio group in enhances lipophilicity compared to the hydroxyl or methoxy analogs, impacting membrane permeability in pharmaceutical contexts .

- Reactivity: Ethynyl-substituted derivatives (e.g., ) are valuable in synthesis due to alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas methanols with hydroxyl groups may participate in hydrogen bonding or esterification .

Functional Group Variations

Replacing the hydroxymethyl group with other functionalities leads to divergent properties:

Analysis :

- Amine vs. Alcohol: The amine in introduces basicity and nucleophilicity, enabling interactions with acidic protons or metal ions, unlike the neutral alcohol group in (4-thien-2-ylphenyl)methanol.

- Chain Length: Ethanol derivatives () exhibit higher boiling points and altered solubility profiles compared to methanol analogs due to increased van der Waals interactions.

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves protecting the hydroxyl group of 4-bromobenzyl alcohol (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions during coupling. The protected intermediate reacts with thien-2-ylboronic acid under catalytic conditions (e.g., PdCl₂(dppf)·CH₂Cl₂, 70°C) in a mixed solvent system (dioxane/water). Deprotection using tetrabutylammonium fluoride (TBAF) yields the target alcohol.

Key Parameters:

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%)

-

Base : K₂CO₃ or NaHCO₃

-

Solvent : Dioxane/water (4:1)

Reduction of 4-(Thien-2-yl)benzaldehyde

A two-step approach involves synthesizing 4-(thien-2-yl)benzaldehyde via Suzuki coupling, followed by reduction to the primary alcohol.

Aldehyde Synthesis

4-Bromobenzaldehyde couples with thien-2-ylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water). The reaction proceeds at 80°C for 12–24 hours, yielding the aldehyde intermediate.

Borohydride Reduction

The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–25°C. This method avoids protection/deprotection steps, simplifying the workflow.

Key Parameters:

-

Reducing Agent : NaBH₄ (2 eq.)

-

Solvent : MeOH/THF

Grignard Reagent Addition to Protected Aldehydes

While less common, Grignard reactions offer an alternative route. Thien-2-yl magnesium bromide reacts with a protected 4-formylbenzyl alcohol (e.g., as an acetal), followed by acidic workup to regenerate the alcohol.

Limitations and Challenges

-

Protection Requirement : The aldehyde must be protected (e.g., as a dimethyl acetal) to prevent over-addition.

-

Side Reactions : Competitive nucleophilic attack at the hydroxyl group may occur, necessitating careful stoichiometry.

Key Parameters:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Requires protection/deprotection steps | 65–78% |

| Aldehyde Reduction | Simplified workflow; high yields | Dependent on aldehyde synthesis efficiency | 85–92% |

| Grignard Addition | Avoids transition-metal catalysts | Low yield due to side reactions | 50–60% |

Emerging Catalytic Strategies

Recent advances highlight the use of heterogeneous catalysts, such as Amberlite IR-120 ion exchange resins, to facilitate reactions in aqueous or mixed solvents. For example, coupling 4-bromophenylmethanol with thien-2-ylboronic acid in the presence of Amberlite IR-120 and propionic acid achieves 80–86% conversion under mild conditions (40–45°C) .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing (4-thien-2-ylphenyl)methanol, and how should researchers interpret key spectral data?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in analogous compounds, -NMR spectra show distinct shifts for aromatic protons (e.g., δ 7.2–7.8 ppm for thienyl and phenyl groups) and hydroxyl protons (δ 1.5–2.5 ppm). -NMR can confirm carbon environments, such as methine carbons adjacent to hydroxyl groups (~65–70 ppm) . High-Resolution Mass Spectrometry (HRMS) provides molecular formula validation (e.g., [M+H]+ peaks with <2 ppm error) . Researchers should compare experimental data with computational predictions (e.g., PubChem entries) to resolve ambiguities .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Methodological Answer : Grignard reactions or Suzuki-Miyaura cross-coupling are typical for introducing thienyl and phenyl groups. For example, coupling 4-bromophenylmethanol with 2-thienylboronic acid under palladium catalysis yields the target compound. Key challenges include controlling regioselectivity and minimizing byproducts (e.g., diarylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended . Alternative routes using biocatalysts (e.g., alcohol dehydrogenases) are emerging but require optimization of reaction conditions (pH, co-solvents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting points, spectral shifts) reported for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent effects. For instance, melting points may vary due to crystalline vs. amorphous states. Researchers should replicate experiments using standardized protocols (e.g., U.S. EPA HPV guidelines for data collection) and cross-reference multiple sources (e.g., CAS Common Chemistry, PubChem) . Advanced techniques like X-ray crystallography or differential scanning calorimetry (DSC) can confirm polymorphic identities .

Q. What strategies are effective for improving the yield of biocatalytic synthesis routes for this compound?

- Methodological Answer : Enzyme immobilization (e.g., on silica or chitosan matrices) enhances stability and reusability. Solvent engineering—using green solvents like cyclopentyl methyl ether (CPME)—improves substrate solubility without denaturing biocatalysts . Directed evolution of alcohol dehydrogenases (ADHs) can increase enantioselectivity for chiral variants. Kinetic studies (e.g., Michaelis-Menten parameters) should guide process optimization .

Q. How can researchers mitigate environmental and safety risks during large-scale synthesis of this compound?

- Methodological Answer : Follow GHS-compliant safety protocols: use fume hoods, PPE (gloves, goggles), and closed-system reactors to minimize exposure . Waste management requires segregation of halogenated byproducts (e.g., from cross-coupling reactions) and collaboration with certified disposal agencies . Lifecycle assessment (LCA) tools can evaluate solvent choices (e.g., methanol vs. ethanol) for reduced ecological impact .

Data Analysis and Interpretation

Q. What computational tools are recommended for predicting the reactivity of this compound in drug discovery contexts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and reaction pathways . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental assays (e.g., IC50 measurements) .

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

- Methodological Answer : Use software like ACD/Labs or MestReNova to simulate spectra based on DFT-optimized geometries. Solvent effects (e.g., DMSO vs. CDCl3) must be accounted for using the IEF-PCM model. Cross-check with databases (e.g., HMDB, ECHA) for known shifts in structurally similar compounds .

Future Research Directions

Q. What unexplored applications of this compound warrant investigation in medicinal chemistry?

- Methodological Answer : Explore its role as a pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway) or antimicrobial agents. Structure-activity relationship (SAR) studies can modify the thienyl moiety to enhance bioavailability . Collaborative efforts with pharmacology labs are critical for in vivo testing .

Q. How can machine learning accelerate the discovery of novel derivatives with enhanced properties?

- Methodological Answer : Train neural networks on datasets (e.g., ChEMBL, PubChem) to predict solubility, toxicity, or synthetic feasibility. Generative models (e.g., REINVENT) propose novel scaffolds. Validate top candidates via high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.